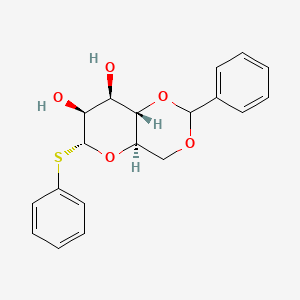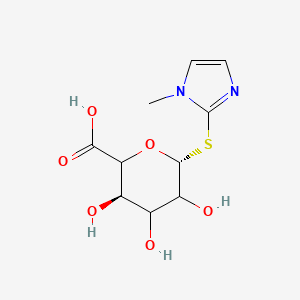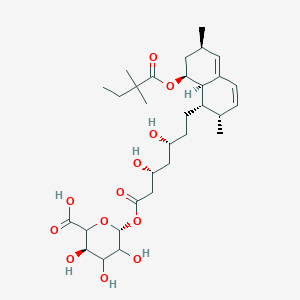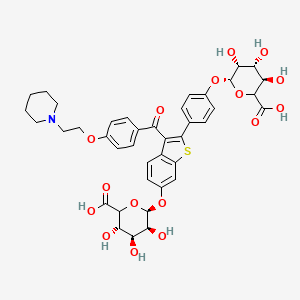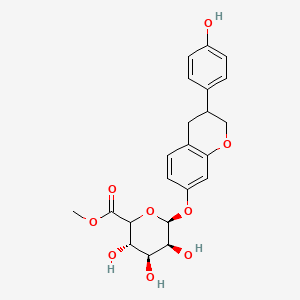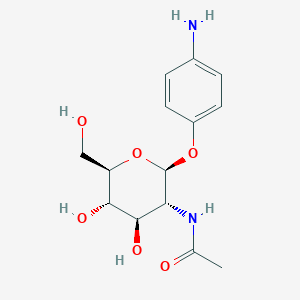
(GLN11)-AMYLOID BETA-PROTEIN (1-28)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of amyloid beta-proteins, including (GLN11)-AMYLOID BETA-PROTEIN (1-28), involves complex biological processes. These peptides are derived from the amyloid precursor protein (APP) through enzymatic cleavage. The study by Flood et al. (1991) demonstrated the amnestic effects of synthetic peptides homologous to amyloid beta-protein, highlighting the importance of synthetic analogs in research (Flood, Morley, & Roberts, 1991).
Molecular Structure Analysis
The molecular structure of amyloid beta-proteins is characterized by the ability to form beta-sheet structures, which are implicated in the aggregation and fibril formation associated with Alzheimer's disease. For instance, the solution structures of micelle-bound amyloid beta-(1-40) and beta-(1-42) peptides show alpha-helical structures in a membrane-mimicking system, suggesting structural versatility that may influence pathological aggregation (Shao et al., 1999).
Chemical Reactions and Properties
The chemical reactions and properties of amyloid beta-proteins involve their interactions with metals, enzymes, and other biological molecules. The interaction with glutamine synthetase, for instance, enhances the neurotoxicity of Aβ1-40, suggesting a complex interplay between Aβ peptides and cellular enzymes that may exacerbate neurodegeneration (Aksenov et al., 1996).
Physical Properties Analysis
The physical properties of amyloid beta-peptides, such as solubility and aggregation tendency, are critical in understanding their pathogenic role. The study of solution conformations of synthetic amyloid beta-peptides reveals that their secondary structures and aggregational properties are highly dependent on solution conditions, influencing the formation of oligomers and fibrils (Barrow et al., 1992).
Applications De Recherche Scientifique
Alzheimer's Disease Research
A study found that the synthetic peptide [Gln11]beta-(1-28) causes amnesia in mice when administered immediately post-training, suggesting a possible role in memory deficits in Alzheimer's disease. This peptide did not cause amnesia when injected 24 hours after training, indicating specificity to memory processing (Flood, Morley, & Roberts, 1991).
Amyloid Beta-Peptide Structure
Research on micelle-bound amyloid beta-peptides, including beta-(1-40) and beta-(1-42), revealed that they fold into predominantly alpha-helical structures at pH 7.2 in a membrane-mimicking system. This suggests a structural basis for the circulation of membrane-bound beta-peptide and has implications for the design of amyloid inhibitors in Alzheimer's disease (Shao, Jao, Ma, & Zagorski, 1999).
Amyloid Beta Protein and Oxidative Damage
A study demonstrated that the toxicity of A beta toward neural cells is caused by oxidative damage, suggesting a common toxic mechanism shared by amyloid diseases. The amphiphilic nature of peptides generated by their beta structure, rather than their beta structure per se, was found to cause toxicity (Schubert, Behl, Lesley, Brack, Dargusch, Sagara, & Kimura, 1995).
Amyloidosis with Hemorrhage
A mutation at codon 693 of the amyloid-beta precursor protein gene, resulting in Glu to Gln substitution at position 22 of the Abeta (AbetaQ22), was linked to hereditary cerebrovascular amyloidosis with hemorrhage Dutch type. This mutation impairs the elimination of Abeta from the brain, leading to its accumulation and contributing to disease pathology (Monro, Mackic, Yamada, Segal, Ghiso, Maurer, Calero, Frangione, & Zlokovic, 2002).
Neurotrophic Effects
The beta-amyloid protein, particularly the beta 1-28 peptide, was found to enhance the survival of hippocampal neurons in vitro, indicating potential neurotrophic activity. This finding contributes to understanding the events leading to plaque formation and neuronal damage in Alzheimer's disease (Whitson, Selkoe, & Cotman, 1989).
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
106686-61-7 |
|---|---|
Nom du produit |
(GLN11)-AMYLOID BETA-PROTEIN (1-28) |
Formule moléculaire |
C145H210N42O45 |
Poids moléculaire |
3261.47 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)
